molecular formula C7H6F2N2O3 B1439042 2-(Difluoromethoxy)-4-nitroaniline CAS No. 22236-06-2

2-(Difluoromethoxy)-4-nitroaniline

Cat. No.: B1439042
CAS No.: 22236-06-2
M. Wt: 204.13 g/mol
InChI Key: HAPKGVHPTPDQFC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-nitroaniline is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-nitroaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method is the reaction of 4-nitroaniline with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethoxy)-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-nitroaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-4-nitroaniline is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical properties such as increased lipophilicity and potential for redox activity. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(difluoromethoxy)-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-3-4(11(12)13)1-2-5(6)10/h1-3,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPKGVHPTPDQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-06-2
Record name 2-(difluoromethoxy)-4-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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